N-[1,3-Bis(2-methylphenyl)prop-2-en-1-ylidene]hydroxylamine
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Overview
Description
N-[1,3-Bis(2-methylphenyl)prop-2-en-1-ylidene]hydroxylamine is an organic compound known for its unique structure and potential applications in various fields. This compound features a hydroxylamine group attached to a prop-2-en-1-ylidene moiety, which is further substituted with two 2-methylphenyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Bis(2-methylphenyl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where terephthalaldehyde reacts with 2-aminoacetophenone in the presence of a base such as sodium hydroxide . The reaction is carried out in an ethanolic solution at room temperature, resulting in the formation of the desired product with high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in sufficient quantities for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Bis(2-methylphenyl)prop-2-en-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1,3-Bis(2-methylphenyl)prop-2-en-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1,3-Bis(2-methylphenyl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its hydroxylamine group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-methylphenyl)-2-propen-1-one: This compound shares a similar structure but differs in the position of the methyl groups on the aromatic rings.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This combination of features imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
CAS No. |
61572-46-1 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[1,3-bis(2-methylphenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C17H17NO/c1-13-7-3-5-9-15(13)11-12-17(18-19)16-10-6-4-8-14(16)2/h3-12,19H,1-2H3 |
InChI Key |
QDJXUHITBGNXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=NO)C2=CC=CC=C2C |
Origin of Product |
United States |
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